

# An In-depth Technical Guide to the Biochemical and Biophysical Properties of MRS2179

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## Compound of Interest

Compound Name: MRS2179 tetrasodium

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## Abstract

MRS2179, chemically known as N6-methyl-2'-deoxyadenosine-3',5'-bisphosphate, is a potent and selective competitive antagonist of the P2Y1 purinergic receptor.<sup>[1]</sup> The P2Y1 receptor, a G protein-coupled receptor (GPCR) activated by adenosine diphosphate (ADP), is a key player in various physiological processes, most notably the initial stages of platelet aggregation.<sup>[1][2]</sup> Consequently, MRS2179 has emerged as an invaluable pharmacological tool for elucidating the physiological roles of the P2Y1 receptor and as a lead compound in the development of novel anti-thrombotic therapies.<sup>[1][3]</sup> This guide provides a comprehensive overview of the biochemical and biophysical characteristics of MRS2179, detailed experimental protocols for its characterization, and a depiction of the signaling pathways it modulates.

## Physicochemical Properties

MRS2179 is commercially available, typically as a tetrasodium salt, and is soluble in water.<sup>[4]</sup>

Property	Value	Reference
Chemical Name	2'-Deoxy-N6-methyladenosine 3',5'-bisphosphate tetrasodium salt	
Molecular Formula	C11H13N5O9P2Na4	[4]
Molecular Weight	513.16 g/mol	[4]
Purity	≥98% (HPLC)	
Solubility	Soluble in water to 50 mM	[4]
Storage	Store at -20°C	[4]

## Biochemical Properties and Pharmacological Profile

MRS2179 functions as a competitive antagonist at the P2Y1 receptor, meaning it binds to the same site as the endogenous agonist ADP but does not activate the receptor, thereby blocking ADP-mediated signaling.[1][4]

## Receptor Binding Affinity and Selectivity

The affinity and selectivity of MRS2179 have been characterized in various systems. It exhibits a high affinity for the P2Y1 receptor with notable selectivity against other purinergic receptor subtypes.

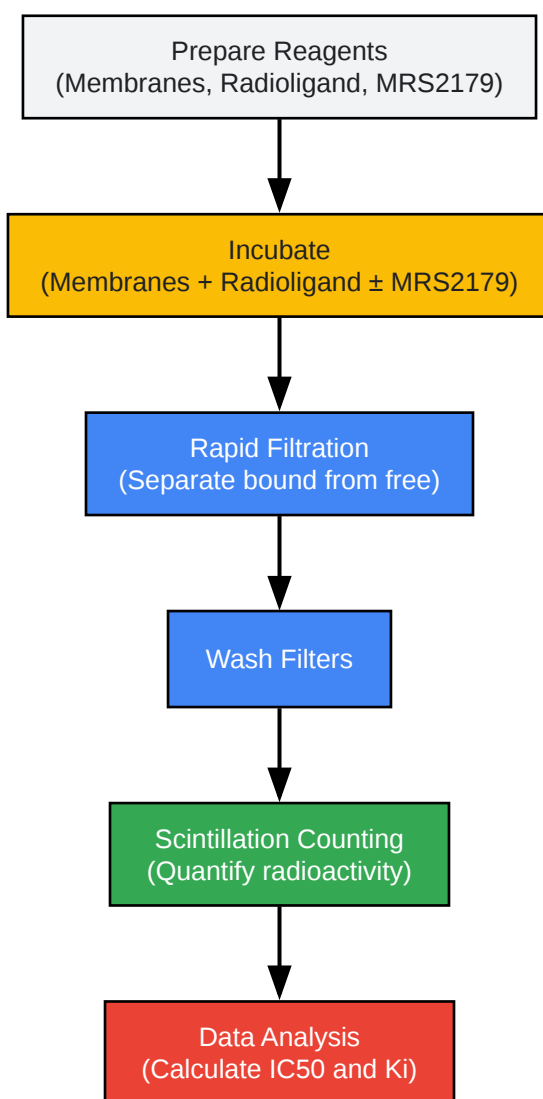
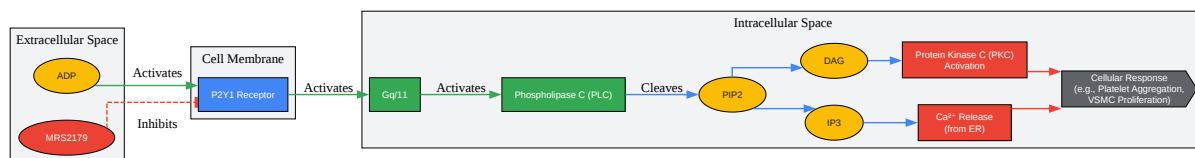
Receptor	Parameter	Value	Species	Reference
P2Y1	KB	100 nM	-	[4]
P2Y1	pA2	6.99	Turkey	[5]
P2Y1	Ki	100 nM	-	[6]
P2Y1	Kd	109 ± 18 nM	Human (platelets)	[3][7]
P2X1	IC50	1.15 µM	-	[4]
P2X3	IC50	12.9 µM	-	[4]
P2X2, P2X4, P2Y2, P2Y4, P2Y6	-	Selective over these receptors	-	[4]

## Functional Activity

As a P2Y1 antagonist, MRS2179 effectively inhibits ADP-induced physiological responses. A primary and well-documented effect is the inhibition of platelet aggregation.[2][5] It blocks ADP-induced platelet shape change and the subsequent aggregation cascade.[3][7] Furthermore, MRS2179 has been shown to inhibit the proliferation and migration of vascular smooth muscle cells and reduce the secretion of inflammatory cytokines like IL-1 $\beta$  and TNF- $\alpha$ . [8]

## Signaling Pathways

The P2Y1 receptor is a Gq/11-coupled GPCR.[1] Upon activation by ADP, it initiates a signaling cascade that MRS2179 effectively blocks.



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